Mercaptoacetic acid, strontium salt

Description

Contextualization within the Chemistry of Strontium Compounds and Thioglycolates

To understand the scientific relevance of mercaptoacetic acid, strontium salt, it is essential to consider the chemical families to which its constituent ions belong.

Strontium Compounds: Strontium (Sr) is an alkaline-earth metal, positioned in Group 2 of the periodic table, with chemical properties similar to its neighbors, calcium and barium. wikipedia.org It is a highly reactive metal that readily forms compounds in an exclusive +2 oxidation state (Sr²⁺). wikipedia.orgbritannica.com Strontium and its compounds are known for several industrial applications; for instance, volatile strontium salts provide the characteristic brilliant crimson color in pyrotechnics and signal flares. wikipedia.orgbritannica.com Other uses include the manufacturing of ceramics, glass products, and paint pigments. nih.govosti.gov

In more advanced research, strontium-containing biomaterials are being extensively investigated, particularly in the field of bone tissue engineering. nih.gov Studies have shown that strontium ions can play a role in promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (cells that break down bone tissue). nih.gov While organostrontium compounds with direct strontium-carbon bonds exist, they are generally more difficult to synthesize and more reactive than their more common organomagnesium counterparts. wikipedia.org

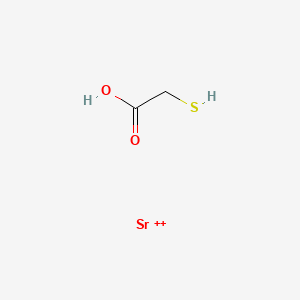

Thioglycolates: Thioglycolates are the salts of mercaptoacetic acid (also known as thioglycolic acid). dcfinechemicals.comatamankimya.com This organic acid is characterized by the presence of two key functional groups: a thiol (-SH) and a carboxylic acid (-COOH). atamanchemicals.com This dual functionality dictates its chemical behavior. The thiol group imparts reducing properties and the notable ability to cleave disulfide bonds in proteins, which is the basis for its use in depilatory creams and hair perming solutions. atamanchemicals.comwikipedia.org The carboxylic acid group is acidic and readily deprotonates to form the carboxylate anion (-COO⁻), allowing for the formation of various salts. oecd.org

Thioglycolic acid and its salts are typically synthesized through the reaction of a chloroacetate (B1199739) salt with an alkali metal hydrosulfide. wikipedia.orggoogle.com In solution, thioglycolates can act as chelating agents, forming stable complexes with a variety of metal ions, a property utilized in analytical chemistry for the detection of metals like iron, silver, and tin. atamankimya.comwikipedia.org

Significance in Contemporary Chemical Science and Research

The significance of this compound, in modern research stems from the unique combination of its constituent ions. The compound serves as a bridge between the chemistry of alkaline-earth metals and sulfur-based organic ligands.

One area of research interest is its potential as a single-source precursor in materials science. Strontium sulfide (B99878) (SrS) is a known phosphor material used in electroluminescent devices. britannica.com The strontium salt of mercaptoacetic acid contains both strontium and sulfur in a single molecule, which could potentially be used for the controlled synthesis of SrS nanoparticles or thin films, where the thioglycolate ligand decomposes to provide the sulfide component.

Furthermore, building on the established research into strontium's role in bone biology, this specific compound is a subject of investigation for potential biomedical applications. ontosight.ainih.gov The thioglycolate moiety is a known chelating agent, and its combination with the biologically active strontium ion creates opportunities for designing novel coordination complexes or materials. Research in this area explores how such compounds interact with biological systems, leveraging the properties of both the metal and the ligand.

The compound's established role in cosmetics as a depilatory agent is a direct application of the thioglycolate anion's ability to break down the disulfide bonds found in keratin, the primary protein in hair. nih.govwikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | strontium;2-sulfanylacetic acid | nih.gov |

| Molecular Formula | C₂H₄O₂S·Sr | nih.gov |

| Molecular Weight | 179.74 g/mol | nih.gov |

| Appearance | White or off-white crystalline powder | ontosight.ai |

| CAS Number | 38337-95-0 | nih.gov |

| European Community (EC) Number | 253-888-9 | nih.gov |

| Parent Compound | Thioglycolic Acid (CID: 1133) | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name | Alternate Name(s) | Molecular Formula |

|---|---|---|

| This compound | Strontium thioglycolate; strontium;2-sulfanylacetic acid | C₂H₄O₂S·Sr |

| Strontium | - | Sr |

| Barium | - | Ba |

| Calcium | - | Ca |

| Mercaptoacetic acid | Thioglycolic acid (TGA) | HSCH₂COOH |

| Strontium sulfide | - | SrS |

| Strontium nitrate | - | Sr(NO₃)₂ |

| Strontium chlorate | - | Sr(ClO₃)₂ |

| Strontium hydroxide | - | Sr(OH)₂ |

| Iron | - | Fe |

| Silver | - | Ag |

Properties

CAS No. |

38337-95-0 |

|---|---|

Molecular Formula |

C2H4O2SSr+2 |

Molecular Weight |

179.74 g/mol |

IUPAC Name |

strontium;2-sulfanylacetic acid |

InChI |

InChI=1S/C2H4O2S.Sr/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2 |

InChI Key |

YDYVEEZRHSAYMD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)S.[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for Mercaptoacetic Acid, Strontium Salt

Approaches Utilizing Strontium Precursors and Mercaptoacetic Acid/Thioglycolic Acid

A primary and straightforward method for synthesizing strontium mercaptoacetate involves the direct reaction of a strontium precursor with mercaptoacetic acid (also known as thioglycolic acid). A common strontium precursor for this reaction is strontium carbonate (SrCO₃). google.com

The synthesis is typically carried out in an aqueous solution. Mercaptoacetic acid is dissolved in water, and strontium carbonate is then gradually added to the solution. google.com This method is advantageous due to the ready availability of the precursors. The reaction proceeds with the evolution of carbon dioxide gas as the strontium carbonate reacts with the acidic proton of the carboxylic acid group in mercaptoacetic acid. Vigorous stirring is often employed to ensure a complete reaction. google.com

Another potential strontium precursor is strontium hydroxide (Sr(OH)₂). The reaction with mercaptoacetic acid in an aqueous medium would yield strontium mercaptoacetate and water. The choice of precursor can influence the reaction conditions and the purity of the final product.

Synthesis via Reaction of Organic Thioglycolate Salts with Strontium Halides

An alternative pathway to strontium mercaptoacetate involves a double displacement reaction. This can be achieved by reacting an organic thioglycolate salt, such as sodium thioglycolate or potassium thioglycolate, with a soluble strontium halide, like strontium chloride (SrCl₂).

In this method, aqueous solutions of the two reactants are mixed. The insolubility of the resulting strontium mercaptoacetate in certain solvents can be exploited to drive the reaction to completion and facilitate its separation from the reaction mixture. The choice of the alkali metal thioglycolate and strontium halide is guided by factors such as solubility, cost, and the desired purity of the product.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of strontium mercaptoacetate. Key parameters that are often adjusted include temperature, pH, and the stoichiometry of the reactants. google.com

Temperature: The reaction temperature can influence the rate of reaction and the solubility of the product. For the synthesis using strontium carbonate and mercaptoacetic acid, the reaction may be initiated at a slightly elevated temperature to facilitate the dissolution of the acid, followed by cooling to control the reaction rate and product precipitation. google.com

pH: Maintaining the pH of the reaction mixture within a specific range is critical, especially when dealing with pH-labile compounds. google.com For the synthesis involving strontium carbonate, the pH is monitored to prevent it from becoming too high, which could lead to undesired side reactions. google.com Continuous monitoring allows for the controlled addition of the strontium precursor. google.com

Stoichiometry: The molar ratio of the reactants is a key factor in ensuring the complete conversion of the limiting reagent and minimizing the presence of unreacted starting materials in the final product. An excess of one reactant may be used to drive the reaction to completion, but this may necessitate additional purification steps.

Table 1: Key Parameters for Synthesis Optimization

| Parameter | Influence on Synthesis | Typical Considerations |

|---|---|---|

| Temperature | Affects reaction rate and solubility of products and reactants. | Reactions may be initiated at temperatures up to 30-40 °C and then cooled to control the process. google.com |

| pH | Crucial for preventing side reactions and ensuring the stability of the desired salt. | The pH is often maintained below 9.5 to avoid degradation of pH-labile anions. google.com |

| Reactant Ratio | Determines the completeness of the reaction and the presence of impurities. | Equimolar amounts or a slight excess of one reactant may be used depending on the specific reaction. google.com |

| Stirring/Mixing | Ensures homogeneity and complete interaction between reactants. | Vigorous stirring is typically employed, especially when using solid precursors like strontium carbonate. google.com |

Investigation of Novel Synthetic Strategies

Exploration of Low-Temperature and Neutral Conditions for Synthesis

Recent research has focused on developing synthetic methods that operate under milder conditions, such as low temperatures and neutral pH. These approaches aim to improve the energy efficiency of the synthesis and enhance the stability of thermally sensitive compounds. Low-temperature synthesis can also provide better control over particle size and morphology. researchgate.net For instance, the synthesis of other strontium compounds, like strontium titanate, has been successfully achieved at temperatures as low as 25-40 °C. researchgate.net Applying similar principles to the synthesis of strontium mercaptoacetate could lead to more controlled and efficient production.

Application of Mechanochemical Methods for Strontium Compounds

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is emerging as a sustainable and solvent-free alternative to traditional solution-based synthesis. videleaf.com This technique has been successfully applied to the synthesis of various strontium compounds, such as strontium carbonate and strontium sulfide (B99878). videleaf.com The application of mechanochemical methods to the synthesis of strontium mercaptoacetate could offer several advantages, including reduced solvent waste, lower energy consumption, and potentially novel product morphologies. The direct milling of a solid strontium precursor, like strontium oxide or strontium carbonate, with mercaptoacetic acid is a potential mechanochemical route to explore. Careful control of milling parameters would be essential for achieving a high-purity product. videleaf.com

By-product Formation and Mitigation in Synthesis

The synthesis of this compound, while straightforward in principle, involves reaction pathways where the formation of impurities and by-products can occur. The mitigation of these by-products is critical for achieving high purity of the final product. The primary sources of by-products are the initial synthesis of mercaptoacetic acid and, to a lesser extent, the subsequent salt formation reaction.

By-products from Mercaptoacetic Acid Synthesis

The industrial production of mercaptoacetic acid (also known as thioglycolic acid) is most commonly achieved through the reaction of chloroacetic acid or its salts with an alkali metal hydrosulfide, such as sodium or potassium hydrogen sulfide researchgate.netnih.gov. During this process, several side reactions can lead to the formation of significant impurities.

The main by-products formed during this stage include:

Thiodiglycolic acid: This by-product can be formed during the reaction.

Dithiodiglycolic acid: This results from the oxidation of mercaptoacetic acid, as the thiol group is susceptible to oxidation wikipedia.org.

Glycolic acid: This can also be formed as a side product researchgate.netnih.gov.

The reaction of the sodium salt of chloroacetic acid with sodium hydrogen sulfide can also yield disodium thiodiglycolate as a by-product alongside the desired product google.com.

Mitigation Strategies for Mercaptoacetic Acid Synthesis:

Several strategies are employed to minimize the formation of these by-products and to purify the resulting mercaptoacetic acid before its conversion to the strontium salt.

Control of Reaction Atmosphere: Industrial processes have been developed that operate under a partial pressure of hydrogen sulfide or carbon dioxide to control the reaction environment researchgate.netnih.gov. Introducing hydrogen sulfide gas during the reaction of chloroacetic acid with sodium hydrosulfide can help suppress side reactions, leading to a higher conversion rate and yield google.com.

Alternative Synthesis Routes: Different synthetic pathways can be used to avoid certain impurities. One such method involves reacting monochloroacetic acid with an alkali polysulfide to form dithiodiglycolic acid, which is then reduced to mercaptoacetic acid using zinc and a mineral acid google.com.

Purification: After the initial synthesis, mercaptoacetic acid is typically isolated from the acidified reaction mixture. This is followed by purification steps, most commonly extraction with organic solvents (like ethers or alcohols) and subsequent distillation, to remove the undesired by-products researchgate.netnih.gov.

By-products from Strontium Salt Formation

The conversion of purified mercaptoacetic acid to its strontium salt is generally a neutralization reaction. The choice of the strontium source influences the by-products formed.

Reaction with Strontium Hydroxide: Reacting mercaptoacetic acid with strontium hydroxide in an aqueous solution is a direct method. The only by-product in this acid-base neutralization is water researchgate.net.

Reaction with Strontium Carbonate: Using strontium carbonate is another common method. This reaction produces water and carbon dioxide gas as by-products researchgate.net. The evolution of CO2 gas helps drive the reaction to completion google.com.

Mitigation Strategies for Salt Formation:

While the salt formation step is relatively clean, impurities can still arise from the degradation of the mercaptoacetate anion or from contaminants in the starting materials google.comgoogle.com.

Temperature and pH Control: The mercaptoacetate anion can be sensitive to temperature and pH. For sensitive organic anions, maintaining the reaction temperature at or below 40-50°C and controlling the pH to avoid strongly alkaline conditions can prevent degradation google.comgoogle.com.

Purification of the Final Salt: To achieve high purity, the final strontium salt product may require further purification. A common and effective method is repeated re-crystallization, which helps to separate the desired salt from any remaining impurities google.com.

The following table summarizes the key by-products and their origins.

| By-product | Chemical Formula | Stage of Formation | Formation Pathway |

|---|---|---|---|

| Thiodiglycolic acid | C₄H₆O₄S | Mercaptoacetic Acid Synthesis | Side reaction of chloroacetic acid and hydrosulfide researchgate.netnih.govgoogle.com |

| Dithiodiglycolic acid | C₄H₆O₄S₂ | Mercaptoacetic Acid Synthesis | Oxidation of the thiol group in mercaptoacetic acid researchgate.netwikipedia.org |

| Glycolic acid | C₂H₄O₃ | Mercaptoacetic Acid Synthesis | Side reaction during the primary synthesis researchgate.netnih.gov |

| Water | H₂O | Strontium Salt Formation | Neutralization of mercaptoacetic acid with strontium hydroxide or strontium carbonate researchgate.net |

| Carbon Dioxide | CO₂ | Strontium Salt Formation | Reaction of mercaptoacetic acid with strontium carbonate researchgate.net |

Coordination Chemistry of Strontium Mercaptoacetate Complexes

Ligand Characteristics of Mercaptoacetic Acid in Strontium Complexation

Mercaptoacetic acid (HSCH₂COOH), also known as thioglycolic acid, is an organic compound featuring two key functional groups: a carboxyl group (-COOH) and a thiol group (-SH). atamanchemicals.comatamanchemicals.com In its deprotonated form, mercaptoacetate (⁻SCH₂COO⁻), it acts as a versatile ligand, capable of coordinating to metal ions through its oxygen or sulfur atoms. atamanchemicals.com This bifunctionality allows for multiple modes of binding to a metal center like strontium.

The mercaptoacetate anion presents two distinct donor sites for coordination: the "hard" oxygen atoms of the carboxylate group and the "soft" sulfur atom of the thiolate group. The Strontium(II) ion is classified as a hard acid, meaning it generally forms stronger bonds with hard bases, such as oxygen-donor ligands. alfa-chemistry.com

Carboxylate Binding : The carboxylate group can coordinate to a metal ion in several ways. These include a monodentate fashion (binding through one oxygen atom), a bidentate chelating fashion (both oxygen atoms binding to the same metal ion), or a bridging fashion where the carboxylate group links two or more metal centers. alfa-chemistry.comosti.gov In strontium complexes, both chelating and bridging modes for carboxylate ligands are common. osti.gov

Thiolate Binding : The thiolate group (-S⁻) is a soft donor. While the Sr(II)-S bond is expected to be weaker than the Sr(II)-O bond, the sulfur atom can still participate in coordination, particularly in forming bridging structures that stabilize polynuclear complexes. researchgate.net The interaction often involves the deprotonated thiol group, forming a metal-thiolate bond. researchgate.netnih.gov

| Binding Mode | Coordinating Atoms | Description |

|---|---|---|

| Monodentate (Carboxylate) | One Oxygen | The ligand binds to the Sr(II) ion through a single oxygen atom of the carboxylate group. |

| Bidentate Chelate (Carboxylate) | Two Oxygens | Both oxygen atoms of the carboxylate group bind to the same Sr(II) ion, forming a four-membered chelate ring. |

| Bidentate Chelate (O, S) | One Oxygen, One Sulfur | One carboxylate oxygen and the thiolate sulfur bind to the same Sr(II) ion, forming a stable five-membered chelate ring. |

| Bridging (Carboxylate) | One or Two Oxygens | The carboxylate group links two different Sr(II) ions. |

| Bridging (Thiolate) | Sulfur | The sulfur atom of the thiolate group links two different Sr(II) ions. |

| Bridging (Carboxylate and Thiolate) | Oxygen(s) and Sulfur | The ligand bridges two or more Sr(II) ions using both its carboxylate and thiolate ends. |

The presence of two donor sites on the mercaptoacetate ligand allows for the formation of both simple chelates and more complex bridged structures.

Chelation : When one oxygen atom of the carboxylate group and the sulfur atom of the thiolate group bind to the same strontium ion, a thermodynamically stable five-membered ring is formed. This bidentate chelation significantly enhances the stability of the complex compared to coordination by two separate monodentate ligands, an effect known as the chelate effect.

Bridging Architectures : Mercaptoacetate is well-suited to act as a bridging ligand, connecting multiple strontium centers to form polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. alfa-chemistry.com Strontium has a known tendency to form dimeric and oligomeric structures where bridging ligands, such as carboxylates, facilitate these multinuclear assemblies. alfa-chemistry.com The mercaptoacetate ligand can bridge metal centers using its carboxylate group, its thiolate group, or both simultaneously, leading to complex and diverse structural possibilities.

Influence of Strontium(II) Cation Properties on Coordination Number and Geometry

The properties of the central metal ion are crucial in determining the structure of a coordination complex. libretexts.orguwimona.edu.jmallen.in The Strontium(II) cation possesses distinct characteristics that heavily influence its coordination environment.

| Property | Value/Description | Influence on Coordination |

|---|---|---|

| Ionic Radius | 1.18 Å | The large size allows for a high number of ligands to pack around the central ion. alfa-chemistry.com |

| Charge | +2 | A moderate charge influences the attraction for anionic ligands. uwimona.edu.jmallen.in |

| Electronic Configuration | [Kr] | As a d⁰ ion, it has no crystal field stabilization energy, leading to flexible and irregular coordination geometries determined primarily by ligand size and steric factors. |

| Lewis Acidity | Hard Acid | Preferentially binds to hard donor atoms like oxygen over softer donors like sulfur. alfa-chemistry.com |

Due to its large ionic radius and lack of electronic constraints, the Sr(II) ion is characterized by high and variable coordination numbers, typically ranging from 6 to 10, though other values are possible. alfa-chemistry.comosti.gov This flexibility allows the strontium ion to accommodate the steric and electronic requirements of various ligands, including the multiple binding modes of mercaptoacetate. The resulting coordination geometries are often irregular and can be described as distorted versions of idealized polyhedra. osti.govresearchgate.net

| Coordination Number | Common Geometries |

|---|---|

| 6 | Octahedral |

| 7 | Capped Octahedral, Pentagonal Bipyramidal |

| 8 | Square Antiprismatic, Dodecahedral, Bicapped Trigonal Prismatic alfa-chemistry.comnih.gov |

| 9 | Tricapped Trigonal Prismatic nih.gov |

| 10 | Bicapped Square Antiprismatic |

Stereochemical Investigations of Strontium-Thioglycolate Interactions

Stereochemistry in coordination compounds deals with the three-dimensional arrangement of ligands around a central metal ion. While mercaptoacetic acid itself is not a chiral molecule, chirality can be introduced in a complex upon coordination. For instance, if three bidentate mercaptoacetate ligands coordinate to a single strontium center in an octahedral geometry, the resulting complex can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org

The specific stereochemical outcomes in strontium-thioglycolate complexes are not widely documented. However, theoretical principles suggest that the formation of such chiral-at-metal centers is possible. The actual isolation of specific stereoisomers would depend on the coordination geometry, the number of coordinated ligands, and the reaction conditions used during synthesis.

Solvent Effects on Coordination Sphere and Complex Stability

The solvent plays a critical role in the synthesis and stability of coordination complexes. researchgate.net In the case of strontium mercaptoacetate, solvent molecules can have several effects:

Influence on Stability : The polarity and coordinating ability of the solvent can affect the stability constant of the complex in solution. researchgate.net Polar solvents can stabilize charged species, potentially influencing the equilibrium between the free ions and the coordinated complex.

Structural Determination : The choice of solvent can dictate the final product that crystallizes from a solution. Different solvents can lead to the formation of different polymorphs or solvates, where solvent molecules are incorporated into the crystal lattice. Hydrogen bonding between coordinated solvent molecules, ligands, and counter-ions can further stabilize the extended supramolecular structure. alfa-chemistry.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems. mpg.deyoutube.com It allows for the calculation of various properties, including total energy, electron density distribution, and molecular orbitals, providing a fundamental understanding of the bonding within mercaptoacetic acid, strontium salt. youtube.comresearchgate.net

In the strontium mercaptoacetate complex, the strontium atom exists as a divalent cation (Sr²⁺), forming ionic bonds with two mercaptoacetate anions. DFT calculations can elucidate the nature of these bonds. The interaction is primarily electrostatic between the positive strontium ion and the negatively charged carboxylate (-COO⁻) and thiolate (-S⁻) groups of the mercaptoacetic acid ligand. DFT studies on related systems, such as strontium on perovskite surfaces and in complexes, show that the Sr-O bond is predominantly ionic. lu.lvmpg.de The electron density maps derived from DFT would show a significant charge transfer from the strontium atom to the oxygen and sulfur atoms, confirming the ionic character of the bonds. In related metal-thiolate complexes, the metal-sulfur bond also exhibits a high degree of ionic character with some covalent contribution. researchgate.netnih.gov

Adsorption energy calculations using DFT are crucial for understanding the strength of the interaction between the strontium ion and the mercaptoacetate ligand. youtube.comyoutube.com These calculations typically model the energy released when the anion coordinates with the cation. For strontium mercaptoacetate, this involves the interaction of the carboxylate and thiolate functional groups with the Sr²⁺ ion. Studies on the adsorption of strontium on various substrates, including those with oxygen-containing functional groups, demonstrate that the interaction is strong and thermodynamically favorable. dtu.dknih.govresearchgate.net

Bond order is a measure of the number of chemical bonds between two atoms. rsc.org For strontium mercaptoacetate, the primary interactions are the Sr-O bond of the carboxylate group and the Sr-S bond of the thiolate group. DFT calculations, often using methods like Mayer bond order analysis, can quantify the strength of these ionic interactions. nih.gov While formal bond orders are typically associated with covalent bonds, the analysis in an ionic context reflects the degree of orbital overlap and electron sharing, which, though minimal, provides insight into the bond's stability.

Table 1: Representative DFT-Calculated Properties for Strontium-Mercaptoacetate Interactions

This interactive table presents hypothetical yet representative data for the strontium-mercaptoacetate system, based on DFT calculations of analogous metal-ligand complexes.

| Interaction Pair | Calculated Adsorption Energy (kJ/mol) | Calculated Bond Order (Mayer) | Predominant Bond Type |

| Sr²⁺ --- ⁻OOC- | -450 to -550 | 0.2 - 0.4 | Ionic |

| Sr²⁺ --- ⁻S- | -350 to -450 | 0.3 - 0.5 | Ionic with minor covalent character |

Note: These values are illustrative and derived from studies on similar systems. Specific experimental or computational data for strontium mercaptoacetate is not widely available.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.comyoutube.com The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

For this compound, the system can be considered as the interaction between the Sr²⁺ cation and the mercaptoacetate anion.

HOMO: The Highest Occupied Molecular Orbital would be localized on the mercaptoacetate anion. Specifically, the electron density would be highest on the negatively charged oxygen atoms of the carboxylate group and the sulfur atom of the thiolate group, as these are the most electron-rich sites.

LUMO: The Lowest Unoccupied Molecular Orbital would be associated with the strontium cation, Sr²⁺, representing its capacity to accept electrons. libretexts.org

The formation of the salt is governed by the strong electrostatic attraction and the favorable overlap between the HOMO of the anion and the LUMO of the cation. FMO theory can also be used to predict the reactivity of the salt itself. For instance, a nucleophilic attack on the complex would likely target the strontium center (LUMO), while an electrophilic attack would target the electron-rich oxygen or sulfur atoms of the ligand (HOMO). libretexts.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the behavior of strontium mercaptoacetate in an aqueous solution.

MD simulations can model the solvation process, revealing how water molecules arrange themselves around the Sr²⁺ ion and the mercaptoacetate anion. For the Sr²⁺ ion, a well-defined hydration shell of water molecules is expected, with the oxygen atoms of water coordinating with the cation. Computational studies of strontium ions in aqueous environments have shown that these interactions significantly influence the local structure of the water. rsc.orgbiorxiv.org

The mercaptoacetate anion would also be solvated, with water molecules forming hydrogen bonds with the carboxylate oxygen atoms and interacting with the sulfur atom. MD simulations can track the dynamic equilibrium of these interactions, including the formation and breaking of hydrogen bonds. nih.gov Furthermore, simulations can predict macroscopic properties like the osmotic coefficient and provide insight into the potential for the mercaptoacetate anions to aggregate or form complex structures in solution, driven by hydrophobic or other non-covalent interactions. nih.govmdpi.com

Table 2: Parameters Investigated by Molecular Dynamics Simulations for Aqueous Strontium Mercaptoacetate

This interactive table outlines key parameters that can be determined through MD simulations to understand the solution-phase behavior of strontium mercaptoacetate.

| Simulation Parameter | Description | Significance for Strontium Mercaptoacetate |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Determines the structure of the hydration shells around Sr²⁺ and the mercaptoacetate anion. |

| Coordination Number | The number of nearest neighbors to a central ion or molecule. | Quantifies the number of water molecules in the primary solvation shell of the ions. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules. | Assesses the conformational stability of the mercaptoacetate anion in solution. biorxiv.org |

| Hydrogen Bond Dynamics | The rate of formation and breaking of hydrogen bonds between solute and solvent. | Characterizes the strength and lifetime of interactions between the compound and water molecules. nih.gov |

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, are essential for investigating the detailed mechanisms of chemical reactions. umn.edu These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. nih.gov

For strontium mercaptoacetate, quantum chemistry can be used to model its formation. A plausible synthesis route is the reaction of strontium hydroxide, Sr(OH)₂, with mercaptoacetic acid, HSCH₂COOH. A computational study would model the step-by-step mechanism:

Deprotonation: The hydroxide ion removes a proton from the carboxylic acid group, which is the more acidic proton, to form water and the mercaptoacetate anion.

Second Deprotonation: A second hydroxide ion removes the proton from the thiol group.

Salt Formation: The Sr²⁺ cation associates with the two resulting negative charges on the mercaptoacetate dianion.

Quantum chemical calculations can determine the energy barrier for each step, confirming the favorability of the reaction pathway. researchgate.net The calculations would also provide the optimized geometries of the reactants, transition states, and products, offering a complete picture of the reaction dynamics at a molecular level. nih.gov

Future Research Trajectories for Mercaptoacetic Acid, Strontium Salt

Exploration of Unconventional Synthetic Pathways and Green Chemistry Principles

Future research into the synthesis of strontium mercaptoacetate should prioritize the integration of green chemistry principles to enhance sustainability and efficiency. nih.govsphinxsai.comresearchgate.net Conventional synthesis methods for organic strontium salts often involve reactions between an organic acid and strontium hydroxide or strontium carbonate in aqueous solutions. google.com While effective, these methods can be improved by applying green chemistry tenets.

Key areas for exploration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Use of Safer Solvents: Investigating the use of benign solvents, such as water, supercritical fluids (like CO2), or deep eutectic solvents, to replace traditional volatile organic compounds. sphinxsai.comresearchgate.net

Renewable Feedstocks: Exploring the synthesis of mercaptoacetic acid from renewable biological sources rather than petroleum-based precursors. sphinxsai.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.govsphinxsai.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase reaction selectivity and reduce waste. nih.govresearchgate.net

By focusing on these principles, researchers can develop more environmentally friendly and economically viable methods for producing strontium mercaptoacetate.

In-situ Spectroscopic Characterization of Reaction Intermediates and Product Formation

A deeper understanding of the reaction mechanisms involved in the formation of strontium mercaptoacetate is crucial for optimizing its synthesis and controlling its properties. Future research should leverage in-situ spectroscopic techniques to monitor the reaction in real-time. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry can provide valuable insights into the formation and transformation of reaction intermediates. rsc.orggsa.ac.uk

For instance, in-situ mass monitoring has been effectively used to study the properties of strontium-containing precursors for thin-film growth. rsc.org Similarly, high-temperature environmental scanning electron microscopy has been used to study strontium segregation in complex oxides in-situ. rsc.org Applying these advanced analytical methods to the synthesis of strontium mercaptoacetate would allow for:

The identification of transient chemical species.

A detailed understanding of the reaction kinetics.

The precise control of reaction conditions to yield products with desired purity and morphology.

This level of process analytical technology can help prevent the formation of hazardous byproducts and ensure consistent product quality. nih.gov

Computational Design of Novel Strontium Mercaptoacetate-Based Materials with Tailored Properties

Computational chemistry and materials science offer powerful tools for predicting the properties of new materials before they are synthesized in the lab. Future research should employ computational modeling, such as molecular dynamics (MD) simulations, to design novel materials based on strontium mercaptoacetate.

Studies have already demonstrated the utility of MD simulations in understanding the interaction between strontium-doped hydroxyapatite and proteins, revealing that strontium modification can enhance biomaterial interactions. rsc.org A similar approach could be applied to strontium mercaptoacetate to:

Predict its structural, electronic, and optical properties.

Simulate its interaction with other molecules and surfaces.

Design new composite materials or formulations with tailored functionalities for specific applications, such as in biomaterials or electronics. nih.gov

This computational-first approach can significantly accelerate the discovery and development of new materials, saving time and resources compared to traditional trial-and-error experimental methods.

Expanding the Scope of Catalytic Applications and Elucidating Complex Reaction Mechanisms

While strontium mercaptoacetate is not primarily known for its catalytic properties, its unique chemical structure suggests potential that warrants investigation. Strontium-containing materials, such as strontium titanate (SrTiO3), have shown promise in photocatalytic applications, including water splitting for hydrogen production and the degradation of organic pollutants. mdpi.com

Future research should explore the potential of strontium mercaptoacetate as a catalyst or co-catalyst in various chemical transformations. The presence of both a sulfur-containing ligand and a strontium cation could lead to unique catalytic activities. Research in this area could focus on:

Screening its catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Investigating its potential as a photocatalyst for degrading environmental pollutants. mdpi.com

Combining experimental studies with computational modeling to elucidate the underlying reaction mechanisms and identify the active catalytic sites.

Discovering novel catalytic applications for strontium mercaptoacetate would significantly broaden its utility and value.

Sustainable Applications in Environmental Remediation and Resource Recovery

The chemical properties of strontium mercaptoacetate suggest its potential use in addressing environmental challenges. Future research should investigate its application in environmental remediation and the recovery of valuable resources from waste streams.

Environmental Remediation: Strontium itself can be an environmental contaminant, particularly the radioactive isotope Strontium-90, which is a fission product found in radioactive waste and at nuclear sites. nih.gov Research could explore the use of strontium mercaptoacetate or related materials as agents for:

Heavy Metal Sequestration: The mercapto- group has a strong affinity for heavy metals, suggesting that materials incorporating this compound could be used to remove toxic metals from contaminated water.

Radionuclide Remediation: Investigating its ability to interact with and immobilize radioactive strontium (⁹⁰Sr) from soil and groundwater through processes like co-precipitation or sorption. nih.govnih.gov The biogeochemical behavior of strontium is similar to calcium, allowing it to be incorporated into various matrices. nih.govnih.gov

Resource Recovery: Strontium is listed as a Critical Raw Material by the EU, making its recovery from industrial waste an important goal. mdpi.com Future studies could assess the role of mercaptoacetic acid as a ligand in processes designed to:

Selectively extract and recover strontium from industrial effluents or waste residues, such as those from strontium carbonate production. ntis.govgoogle.com

Develop novel separation technologies, like liquid-liquid extraction or adsorption, where strontium mercaptoacetate-based materials could act as the active phase. mdpi.com

These sustainable applications could provide innovative solutions to pressing environmental and resource management problems.

Q & A

Basic: What are the recommended methods for synthesizing mercaptoacetic acid, strontium salt, and how can purity be verified?

Methodological Answer:

this compound (C₄H₆O₄S₂Sr) is typically synthesized by neutralizing mercaptoacetic acid with strontium hydroxide or carbonate in aqueous medium. The reaction proceeds as:

Post-synthesis, purity can be verified via:

- Elemental analysis (C, H, S, Sr) to confirm stoichiometry.

- FT-IR spectroscopy to identify characteristic thiol (-SH) and carboxylate (-COO⁻) peaks .

- X-ray diffraction (XRD) for crystallographic validation .

Basic: What are the key stability considerations when handling this compound in experimental settings?

Methodological Answer:

Stability is influenced by:

- Light and temperature : Degrades under direct sunlight or >40°C; store in amber glass at 4°C .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic decomposition into CO, CO₂, and sulfur oxides .

- Moisture sensitivity : Use desiccants in storage containers to prevent hydrolysis.

Advanced: How does this compound interact with transition metals like cobalt or nickel in analytical chemistry applications?

Methodological Answer:

The strontium salt acts as a chelating agent for transition metals. For example, in Co(II) and Ni(II) detection:

- Spectrophotometric titration : At pH 6–8, the thiol group binds metals, forming colored complexes (λₐᵦₛ \sim500 nm for Co).

- Competitive ligand studies : Use EDTA to confirm specificity; mercaptoacetic acid derivatives show higher stability constants than analide analogs .

- X-ray crystallography can resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

Advanced: What analytical techniques are most effective for detecting trace levels of this compound in biological samples?

Methodological Answer:

- Liquid chromatography-mass spectrometry (LC-MS) : Derivatize with Ellman’s reagent (DTNB) to enhance detection of thiol-containing compounds .

- Capillary electrophoresis (CE) with UV detection: Optimize buffer pH (8.5–9.5) to separate thiol adducts from endogenous biomolecules .

- Fluorescence spectroscopy : Label with maleimide-based probes (e.g., fluorescein-5-maleimide) for sub-ppb sensitivity .

Basic: What safety protocols are essential when working with this compound to prevent exposure?

Methodological Answer:

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid dermal/ocular contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations with OSHA-compliant sensors.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

Advanced: How can researchers resolve discrepancies in reported stability data for mercaptoacetic acid derivatives under varying experimental conditions?

Methodological Answer:

- Controlled reproducibility studies : Standardize parameters (e.g., temperature, humidity, light exposure) across labs .

- Accelerated stability testing : Use Arrhenius modeling to predict degradation kinetics under stress conditions (e.g., 40°C/75% RH).

- Comparative spectroscopy : Analyze batch-to-batch variations via NMR or Raman to identify impurity-driven instability .

Basic: What spectroscopic methods are recommended for characterizing the structural properties of this compound?

Methodological Answer:

- FT-IR : Identify S-H (2550 cm⁻¹) and carboxylate (1600 cm⁻¹) stretches .

- Solid-state NMR : Use ¹³C CP/MAS to probe carboxylate coordination to Sr²⁺.

- XRD : Confirm crystal structure (e.g., monoclinic vs. orthorhombic) and lattice parameters .

Advanced: What role does this compound play in the selective extraction of elements like selenium, and how can this process be optimized?

Methodological Answer:

The thiol group selectively binds Se(IV/VI) via soft-soft interactions. Optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.